molecular formula C25H34O3S B14567936 S-[4-(Pentyloxy)phenyl] 4-(heptyloxy)benzene-1-carbothioate CAS No. 61519-01-5

S-[4-(Pentyloxy)phenyl] 4-(heptyloxy)benzene-1-carbothioate

Cat. No.: B14567936
CAS No.: 61519-01-5
M. Wt: 414.6 g/mol
InChI Key: IRYHEFQSYVRVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[4-(Pentyloxy)phenyl] 4-(heptyloxy)benzene-1-carbothioate: is a chemical compound that belongs to the class of organic compounds known as thioesters. Thioesters are characterized by the presence of a sulfur atom bonded to a carbonyl group. This compound is notable for its unique structure, which includes both pentyloxy and heptyloxy groups attached to a benzene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(Pentyloxy)phenyl] 4-(heptyloxy)benzene-1-carbothioate typically involves the reaction of 4-(pentyloxy)phenol with 4-(heptyloxy)benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the thioester by the addition of a sulfur-containing reagent such as thiourea.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, along with appropriate catalysts.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, S-[4-(Pentyloxy)phenyl] 4-(heptyloxy)benzene-1-carbothioate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of S-[4-(Pentyloxy)phenyl] 4-(heptyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the pentyloxy and heptyloxy groups allows for hydrophobic interactions with lipid membranes, potentially affecting membrane fluidity and function. Additionally, the thioester group can undergo hydrolysis, releasing active thiol groups that can participate in further chemical reactions.

Comparison with Similar Compounds

  • S-[4-(Methoxy)phenyl] 4-(ethoxy)benzene-1-carbothioate
  • S-[4-(Butoxy)phenyl] 4-(propoxy)benzene-1-carbothioate
  • S-[4-(Hexyloxy)phenyl] 4-(octyloxy)benzene-1-carbothioate

Uniqueness: S-[4-(Pentyloxy)phenyl] 4-(heptyloxy)benzene-1-carbothioate is unique due to the specific combination of pentyloxy and heptyloxy groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

61519-01-5

Molecular Formula

C25H34O3S

Molecular Weight

414.6 g/mol

IUPAC Name

S-(4-pentoxyphenyl) 4-heptoxybenzenecarbothioate

InChI

InChI=1S/C25H34O3S/c1-3-5-7-8-10-20-28-22-13-11-21(12-14-22)25(26)29-24-17-15-23(16-18-24)27-19-9-6-4-2/h11-18H,3-10,19-20H2,1-2H3

InChI Key

IRYHEFQSYVRVMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.